molecular formula C8H18ClNO2 B6206419 6-aminohexyl acetate hydrochloride CAS No. 2703780-86-1

6-aminohexyl acetate hydrochloride

Cat. No. B6206419
CAS RN: 2703780-86-1
M. Wt: 195.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminohexyl acetate hydrochloride, also known as 6-AHA-HCl, is a synthetic compound of the organic class of compounds called amines. It is a water-soluble, white crystalline powder that is used in a variety of scientific and industrial applications. 6-AHA-HCl is a versatile compound that has a wide range of uses, from medical research to industrial processes.

Scientific Research Applications

6-aminohexyl acetate hydrochloride has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of a range of enzymes. It has also been used in the study of receptor binding and signaling, as it has been found to bind to a range of receptors, including the serotonin and dopamine receptors. Furthermore, it has been used in the study of drug metabolism, as it has been found to inhibit the metabolism of a range of drugs.

Mechanism of Action

The mechanism of action of 6-aminohexyl acetate hydrochloride is not fully understood. However, it is believed to act by binding to the active sites of enzymes and receptors, thereby preventing their normal activity. It is also believed to act by inhibiting the metabolism of drugs, thereby increasing their bioavailability.
Biochemical and Physiological Effects
6-aminohexyl acetate hydrochloride has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of a range of enzymes, including acetylcholinesterase, tyrosine hydroxylase, and monoamine oxidase. It has also been found to bind to a range of receptors, including the serotonin and dopamine receptors. Furthermore, it has been found to inhibit the metabolism of a range of drugs, including amphetamines and benzodiazepines.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-aminohexyl acetate hydrochloride in laboratory experiments is its high solubility in water. This makes it easy to use and handle in laboratory experiments. Furthermore, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, the main limitation of 6-aminohexyl acetate hydrochloride is its limited availability. It is not widely available and can be difficult to obtain in some countries.

Future Directions

The future directions for 6-aminohexyl acetate hydrochloride are numerous. It could be further studied to better understand its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and for the study of drug metabolism. Furthermore, it could be used in the study of receptor binding and signaling, as well as in the study of enzyme inhibition. It could also be used in the development of new industrial processes and products.

Synthesis Methods

The synthesis of 6-aminohexyl acetate hydrochloride involves the reaction of 6-aminohexanoic acid and hydrochloric acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of around 80°C. The reaction produces 6-aminohexyl acetate hydrochloride in a yield of around 80%. The product can then be purified by recrystallization or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-aminohexyl acetate hydrochloride can be achieved through a two-step reaction process. The first step involves the reaction of 6-aminohexanol with acetic anhydride to form 6-aminohexyl acetate. The second step involves the reaction of 6-aminohexyl acetate with hydrochloric acid to form 6-aminohexyl acetate hydrochloride.", "Starting Materials": [ "6-aminohexanol", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-aminohexanol is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature for several hours to form 6-aminohexyl acetate.", "Step 2: 6-aminohexyl acetate is then reacted with hydrochloric acid to form 6-aminohexyl acetate hydrochloride. The reaction is carried out at a low temperature and the product is isolated by filtration and drying." ] }

CAS RN

2703780-86-1

Product Name

6-aminohexyl acetate hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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